molecular formula C15H15F2N5OS B2548524 3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1005582-49-9

3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2548524
CAS No.: 1005582-49-9
M. Wt: 351.38
InChI Key: XTHUTXJKKWMSEL-UHFFFAOYSA-N
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Description

3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C15H15F2N5OS and its molecular weight is 351.38. The purity is usually 95%.
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Scientific Research Applications

Amplification of Phleomycin against Escherichia Coli

A study by Brown & Cowden (1982) explored the condensation of aminocrotonamide with related esters, yielding derivatives including thieno[2,3-b]pyridine variants. These derivatives demonstrated significant activity as amplifiers of phleomycin against Escherichia coli, highlighting their potential in enhancing antibiotic efficacy.

Antiproliferative Activity

Van Rensburg et al. (2017) conducted a study on 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, a known class of antiproliferative compounds with activity against the phospholipase C enzyme. They found that modifications at certain functional groups of these derivatives led to the development of compounds with greater antiproliferative activity (van Rensburg et al., 2017).

Synthesis and Biological Evaluation as Anticancer Agents

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them for their cytotoxic activities against cancer cell lines. Their findings indicated that these compounds, which include thieno[2,3-b]pyridine structures, possess potential as anticancer agents (Rahmouni et al., 2016).

Properties

IUPAC Name

3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methylpyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N5OS/c1-3-22-6(2)8(5-20-22)7-4-9(13(16)17)21-15-10(7)11(18)12(24-15)14(19)23/h4-5,13H,3,18H2,1-2H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHUTXJKKWMSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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